molecular formula C13H13NO3 B2430969 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol CAS No. 59281-14-0

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Cat. No.: B2430969
CAS No.: 59281-14-0
M. Wt: 231.251
InChI Key: IWJLZADTSIIYBX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl alcohol, leaving groups like halides, and nucleophiles.

Major Products Formed

    Oxidation: Formation of 5-(Benzyloxy)-2-(carboxymethyl)pyridin-4-ol.

    Reduction: Formation of 5-(Benzyloxy)-2-methylpyridin-4-ol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow for hydrogen bonding and interactions with enzymes and receptors. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypyridine: Lacks the benzyloxy and hydroxymethyl groups, making it less lipophilic and potentially less biologically active.

    2-Hydroxymethylpyridine: Lacks the benzyloxy group, which may affect its ability to interact with certain molecular targets.

    5-Benzyloxypyridine: Lacks the hydroxymethyl and hydroxyl groups, which are important for hydrogen bonding and biological activity.

Uniqueness

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the hydroxymethyl and hydroxyl groups allow for hydrogen bonding and interactions with biological molecules. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJLZADTSIIYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59281-14-0
Record name 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
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Reactant of Route 3
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
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5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
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5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

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